N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine
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Overview
Description
N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine is a dipeptide compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by the presence of a carboxypropanoyl group attached to the phenylalanyl and lysine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine typically involves the coupling of L-phenylalanine and L-lysine with a carboxypropanoyl group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine has various scientific research applications, including:
Chemistry: The compound is used in studies involving peptide synthesis and modification.
Biology: It is utilized in research on protein-protein interactions and enzyme-substrate interactions.
Industry: It is used in the production of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Carboxypropanoyl)-L-phenylalanine
- N-(3-Carboxypropanoyl)-L-norvaline
- N-(3-Carboxypropanoyl)-N-hydroxycadaverine
Uniqueness
N-(3-Carboxypropanoyl)-L-phenylalanyl-L-lysine is unique due to its specific dipeptide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
918643-62-6 |
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Molecular Formula |
C19H27N3O6 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H27N3O6/c20-11-5-4-8-14(19(27)28)22-18(26)15(12-13-6-2-1-3-7-13)21-16(23)9-10-17(24)25/h1-3,6-7,14-15H,4-5,8-12,20H2,(H,21,23)(H,22,26)(H,24,25)(H,27,28)/t14-,15-/m0/s1 |
InChI Key |
RIKUSKMYZPVMHG-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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